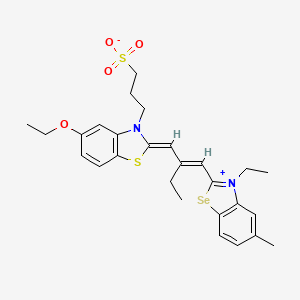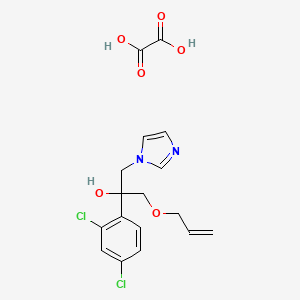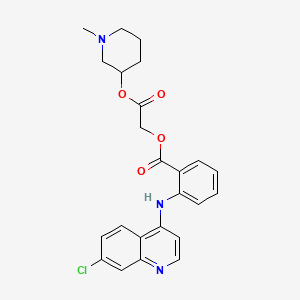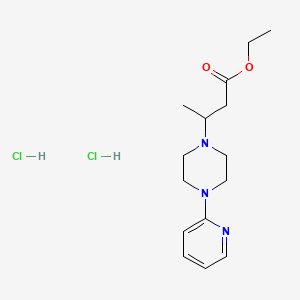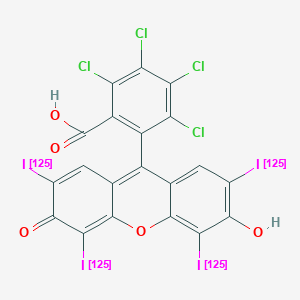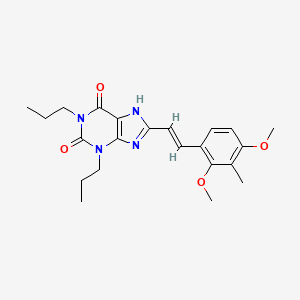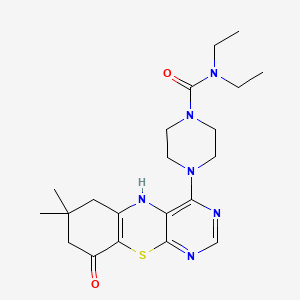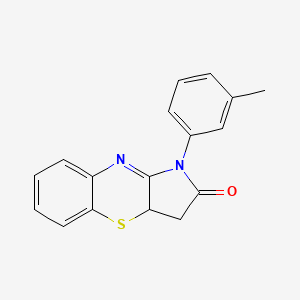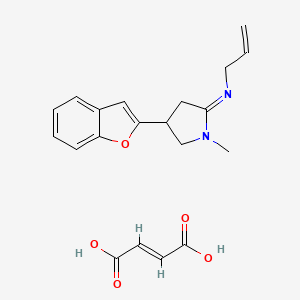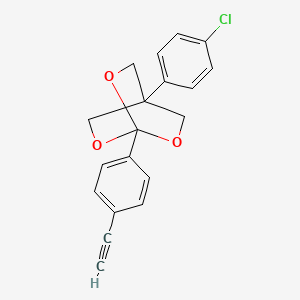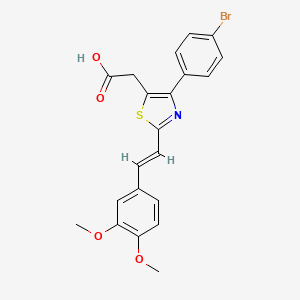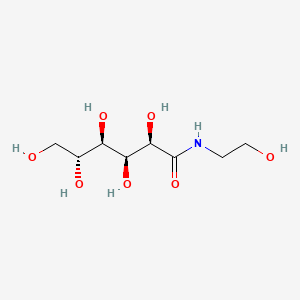
D-Gluconamide, N-(2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Gluconamide, N-(2-hydroxyethyl)- is a compound derived from gluconic acid and ethanolamine. It belongs to the class of aldonamides, which are carbohydrate-based molecules. These compounds are known for their synthetic versatility and environmentally friendly nature. D-Gluconamide, N-(2-hydroxyethyl)- has useful physical properties, such as surfactancy, making it suitable for various applications in personal care, dental, detergent, and cosmetic areas .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Gluconamide, N-(2-hydroxyethyl)- typically involves the reaction of gluconic acid or its lactone with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The structures of the synthesized compounds are confirmed using elemental analysis and 1H-NMR spectroscopy .
Industrial Production Methods: Industrial production methods for D-Gluconamide, N-(2-hydroxyethyl)- involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The use of appropriate catalysts and reaction conditions is crucial for the successful industrial production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: D-Gluconamide, N-(2-hydroxyethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of D-Gluconamide, N-(2-hydroxyethyl)- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of the reactions .
Major Products Formed: The major products formed from the reactions of D-Gluconamide, N-(2-hydroxyethyl)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield gluconic acid derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
D-Gluconamide, N-(2-hydroxyethyl)- has a wide range of scientific research applications In chemistry, it is used as a surfactant and emulsifying agent In biology, it is employed in studies involving carbohydrate-based molecules and their interactions with other biomoleculesIn industry, it is used in the production of personal care products, detergents, and cosmetics .
Wirkmechanismus
The mechanism of action of D-Gluconamide, N-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects through hydrogen bonding and other non-covalent interactions with biomolecules. These interactions influence the physical and chemical properties of the compound, making it effective in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to D-Gluconamide, N-(2-hydroxyethyl)- include N-alkyl-N-(2-hydroxyethyl)gluconamides and N-alkyl-N-(2-hydroxyethyl)glucoheptonamides. These compounds share similar structural features and physical properties .
Uniqueness: D-Gluconamide, N-(2-hydroxyethyl)- is unique due to its specific combination of gluconic acid and ethanolamine, which imparts distinct physical and chemical properties. Its ability to form stable hydrogen bonds and its surfactant properties make it particularly useful in various applications .
Eigenschaften
CAS-Nummer |
5438-31-3 |
|---|---|
Molekularformel |
C8H17NO7 |
Molekulargewicht |
239.22 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(2-hydroxyethyl)hexanamide |
InChI |
InChI=1S/C8H17NO7/c10-2-1-9-8(16)7(15)6(14)5(13)4(12)3-11/h4-7,10-15H,1-3H2,(H,9,16)/t4-,5-,6+,7-/m1/s1 |
InChI-Schlüssel |
DTMUKVUZNZJFNO-MVIOUDGNSA-N |
Isomerische SMILES |
C(CO)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
C(CO)NC(=O)C(C(C(C(CO)O)O)O)O |
Physikalische Beschreibung |
White, crystalline powder; Cooked brown and roasted aroma |
Löslichkeit |
Very soluble in water; insoluble in pentane Slightly soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12738664.png)
